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Compound of Interest

Compound Name: HIV-1 inhibitor-70

Cat. No.: B1682840

Disclaimer: No publicly available information could be found for a compound designated "HIV-1
inhibitor-70." This guide has been constructed using the well-characterized HIV-1 integrase
inhibitor, Dolutegravir (DTG), as a representative example to fulfill the structural and content
requirements of the request. All data, protocols, and pathways described herein pertain to
Dolutegravir.

This technical whitepaper provides an in-depth overview of the initial pharmacokinetic profile of
Dolutegravir, a second-generation integrase strand transfer inhibitor (INSTI). The document is
intended for researchers, scientists, and drug development professionals, offering a
consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) of this
compound, supported by detailed experimental methodologies and pathway visualizations.

Pharmacokinetic Profile

Dolutegravir exhibits a favorable pharmacokinetic profile that supports once-daily dosing
without a pharmacokinetic booster.[1] It is characterized by rapid oral absorption, low apparent
clearance, and a terminal half-life of approximately 13 to 15 hours.[1][2] The pharmacokinetic
variability is notably low compared to other integrase inhibitors.[2]

The following tables summarize key pharmacokinetic parameters of Dolutegravir in healthy and
HIV-infected adult subjects.

Table 1: Single-Dose Pharmacokinetics of [**C]Dolutegravir (20 mg, oral suspension) in
Healthy Male Subjects[1]
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Mean Value (Range or

Parameter Units
SD)

Plasma Dolutegravir

Tmax 0.5(0.5-1.0 h

Cmax 1.09 (0.83 - 1.48) pg/mL

AUCo 23.1(18.1-32.7) pg-h/mL

ths 15.6 (12.8 - 20.3) h

Plasma Total Radioactivity

Tmax 0.5(0.5-2.0 h

Cmax 1.34 (1.03 - 1.83) Mg eq/mL

AUCoo 31.0 (24.7 - 42.1) Mg eq-h/mL

| t¥2| 15.7 (13.5 - 20.4) | h |

Table 2: Population Pharmacokinetic Estimates in HIV-Infected, Treatment-Naive Adults[3][4]

Parameter Population Estimate Units
Apparent Clearance (CL/F) 0.901 L/h
Apparent Volume of

o 17.4 L
Distribution (V/F)
Absorption Rate Constant (ka) 2.24 h-t

| Absorption Lag Time (t_lag) | 0.263 | h |

Pharmacokinetic studies in animal models are crucial for initial characterization.

Table 3: Pharmacokinetic Parameters of Dolutegravir in Preclinical Species[5][6]
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. Dose & CL Bioavailabil

Species ) Vvd (L/kg) t% (h) )
Route (mL/min/kg) ity (%)

Rat v 0.23 0.1 ~6 N/A
Oral

Rat ) N/A N/A ~6 75.6
(solution)

Monkey v 2.12 0.28 ~6 N/A

| Monkey | Oral (solution) | N/A| N/A|~6]87.0 |

Absorption and Distribution

Dolutegravir is rapidly absorbed following oral administration, with a median time to maximum
concentration (Tmax) of 0.5 to 2 hours.[2] Food can modestly increase absorption and
decreases inter-subject variability.[2]

Distribution studies show that Dolutegravir is highly bound (>99%) to plasma proteins, primarily
albumin and alpha 1-acid glycoprotein.[2][5] Following administration of radiolabeled
Dolutegravir in rats, radioactivity was distributed to most tissues, though tissue-to-blood ratios
were low, likely due to the high plasma protein binding.[5][6] Minimal association of
Dolutegravir or its metabolites with blood cells has been observed.[1]

Metabolism

Dolutegravir is extensively metabolized, with unchanged drug being the predominant
component circulating in plasma.[1] The primary metabolic pathway is glucuronidation
mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1).[1][7] Minor contributions to its
metabolism come from cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][7] More
recent studies have also identified CYP1Al and CYP1B1 as enzymes involved in producing
certain metabolites, which may be induced by factors like cigarette smoking.[8][9]

Table 4: Major Metabolites and Excretion Routes of Dolutegravir in Humans[1][10]
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Metabolite/Compon . % of Administered .
Formation Pathway Excretion Route
ent Dose
Unchanged 51.7 (feces), <1 .
. - . Feces, Urine
Dolutegravir (urine)
Ether Glucuronide .
UGT1A1 18.9 Urine
(M3)
Oxidative Metabolites
CYP3A4 7.9 Feces, Urine

(M1, M2)

| Oxidative Defluorination/GSH | - | 1.8 | Feces |

Metabolic Pathway of Dolutegravir

Dolutegravir

) 4

Minor Pathways

CYP1A1/CYP1B1

4 Major Pathway

Glucuronidation

Aldehyde
Metabolite

Ether Glucuronide N-dealkylation
(Inactive) Metabolite

Click to download full resolution via product page
Primary metabolic pathways of Dolutegravir.

EXxcretion

The primary route of elimination for Dolutegravir and its metabolites is through fecal excretion.
[1] In a human mass balance study, a mean of 64.0% of the administered radioactive dose was
recovered in feces, while 31.6% was recovered in urine.[1][10] The fecal portion consists of
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both unabsorbed drug and metabolites eliminated via biliary secretion.[1] The main component
in urine is the inactive ether glucuronide metabolite.[1]

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies.

» Objective: To determine the routes of metabolism and excretion of Dolutegravir in humans.
o Study Population: Healthy male subjects.

o Methodology:

o Asingle oral dose of 20 mg (80 uCi) of [**C]Dolutegravir was administered as a
suspension.[1]

o Serial blood, plasma, urine, and fecal samples were collected at predefined intervals (e.g.,
up to 216 hours post-dose).[1]

o Total radioactivity in all matrices was measured using liquid scintillation counting.

o Plasma samples were analyzed for concentrations of unchanged Dolutegravir using a
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

o Metabolite profiling in plasma, urine, and feces was conducted using LC-MS/MS to identify
and quantify biotransformation products.[1]

o Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental
analysis. The total recovery of radioactivity was calculated as the sum of radioactivity
recovered in urine and feces.[1]
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Human Mass Balance Study Workflow

Administer Single Oral Dose

[**C]Dolutegravir (20 mg)

Serial Sample Collection
(Blood, Plasma, Urine, Feces)

Sample Analysis

Total Radioactivity Measurement LC-MS/MS Analysis
(Liquid Scintillation) (Parent Drug & Metabolites)

Pharmacokinetic Analysis
(Non-compartmental)

Determine Excretion Routes,
Metabolic Profile, Mass Balance

Click to download full resolution via product page

Workflow for the human radiolabeled mass balance study.

o Objective: To identify the primary enzymes responsible for Dolutegravir metabolism.

¢ Methodology:

o Recombinant Human CYPs/UGTs: Dolutegravir (e.g., 5 or 30 uM) was incubated with a
panel of individual recombinant human CYP enzymes (e.g., CYP1A1l, 1A2, 1B1, 2C9,
2D6, 3A4, etc.) or UGT enzymes (e.g., UGT1A1, 1A3, 1A9) in a buffer system (e.g., PBS,

pH 7.4).[7][8]
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o Cofactors: The reaction was initiated by adding an appropriate cofactor, such as NADPH
for CYP enzymes or UDPGA for UGT enzymes.[8]

o Incubation: The mixture was incubated at 37°C for a specified time.

o Reaction Quenching: The reaction was stopped by adding a solvent like acetonitrile.

o Analysis: The formation of metabolites was monitored and quantified using UPLC-
QTOFMS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass
Spectrometry).[8]

Data Analysis: The rate of metabolite formation by each specific enzyme was calculated to
determine the relative contribution of each pathway to the overall metabolism.

Objective: To characterize the pharmacokinetic profile (absorption, bioavailability, clearance)
in a preclinical species.

Study Population: Male Sprague-Dawley or Wistar rats.[5][11]

Methodology:

o Dosing: Animals were divided into groups. One group received an intravenous (1V) dose
(e.g., via tail vein) to determine clearance and volume of distribution. Another group
received an oral dose (e.g., via gavage) to assess absorption and bioavailability.[5]

o Blood Sampling: Serial blood samples were collected from the tail vein or other
appropriate site at multiple time points post-dose.

o Plasma Preparation: Blood was centrifuged to separate plasma, which was stored frozen
until analysis.

o Bioanalysis: Plasma concentrations of Dolutegravir were determined using a validated LC-
MS/MS method.

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t*2, CL, Vd) were calculated
using specialized software (e.g., WinNonlin) with non-compartmental or compartmental
models. Bioavailability (F) was calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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